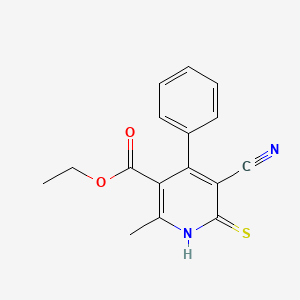
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as MPQC, is a synthetic compound that has been widely studied for its potential use in scientific research. MPQC belongs to the class of quinolinecarboxamides and has shown promise in various applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the brain. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to bind to specific sites on these targets, leading to a decrease in their activity. This inhibition can have a profound effect on various physiological processes, including neurotransmission and cellular signaling.
Biochemical and Physiological Effects:
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a highly specific and potent inhibitor of certain enzymes and receptors, which makes it an ideal tool for studying their function. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is also relatively stable and has a long half-life, which allows for extended experiments. However, the synthesis of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is complex and requires specialized equipment and expertise. Additionally, the cost of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can be relatively high, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One potential application is in the development of new drugs for the treatment of neurological disorders. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have potent effects on various neurotransmitters, which may have implications for the treatment of disorders such as depression and anxiety. Additionally, 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide may have applications in the study of various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide in these areas.
Synthesis Methods
The synthesis of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves the reaction of 6-methyl-2-(3-pyridinyl)-4-quinolone with an amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been used as a tool for studying the function of various receptors in the brain and has shown promise in the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
6-methyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11/h2-9H,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFMQMJOSKRPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)




![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)